![molecular formula C21H18N6O2 B2965452 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034441-77-3](/img/structure/B2965452.png)
3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
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Description
3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Quinazolinone derivatives have shown significant promise in antimicrobial studies. For example, compounds synthesized with structures related to 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one have demonstrated considerable antimicrobial activity. These include azetidinones and thiazolidinones derivatives which were evaluated against a range of bacterial and fungal strains, showing significant actions as antimicrobial agents (Sahib, 2018), (Patel et al., 2012). These findings support the potential of quinazolinone derivatives in addressing microbial resistance.
Anti-inflammatory and Analgesic Applications
Furthermore, the structural analogs of 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one have been investigated for their anti-inflammatory and analgesic properties. Research has highlighted the synthesis and evaluation of quinazolinone analogs showing notable anti-inflammatory activity, with some compounds displaying higher activity and lower ulcerogenic liability compared to standard drugs (Rajput & Singhal, 2013), (Alagarsamy et al., 2008). These studies underscore the therapeutic potential of quinazolinone derivatives as analgesic and anti-inflammatory agents.
Antiparkinsonian and Hypotensive Agents
The versatility of quinazolinone derivatives extends to the synthesis of compounds with potential antiparkinsonian and hypotensive activities. Compounds related to the chemical structure have been synthesized and screened for their efficacy in these therapeutic areas, demonstrating the broad spectrum of pharmacological applications of quinazolinone derivatives (Kumar et al., 2012), (Kumar, Tyagi, & Srivastava, 2003). These findings suggest the potential of quinazolinone derivatives in the development of new therapeutic agents targeting neurological and cardiovascular conditions.
properties
IUPAC Name |
3-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c28-20(13-26-14-22-18-9-5-4-8-17(18)21(26)29)25-10-16(11-25)27-12-19(23-24-27)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDLAINZZOOJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one |
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